4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid
Description
Properties
IUPAC Name |
2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5-7(11)3-2-6(4-8(15)16)9(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLYLYVMZKVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Route to Fluoro-Methyl-Trifluoromethyl Aromatic Amines (Related Intermediates)
A foundational approach involves starting from 2-trifluoromethyl toluene , which undergoes nitration followed by reduction to yield substituted phenylamines, which can be further transformed into acetic acids.
Step 1: Nitration
2-Trifluoromethyl toluene is nitrated using nitrating agents such as nitric acid, sodium nitrate, or potassium nitrate in solvents like dichloromethane or acetic acid, typically at low temperatures (0 to 30 °C) to control regioselectivity and yield.
The product is 4-nitro-2-trifluoromethyl toluene, obtained in high yield (~97%) as a light yellow oil, often used crude for the next step.
(Reaction conditions: cooling to ~0 °C, dropwise addition of nitrating agent over 1-2 hours, stirring 1-4 hours at 0-60 °C).Step 2: Reduction
The nitro compound is reduced using iron powder and hydrochloric acid in water at elevated temperatures (~70-100 °C) to yield 4-methyl-3-trifluoromethyl phenylamine with high purity (>98% by HPLC) and moderate yield (~61%).
This intermediate can be further elaborated to the target acetic acid derivative through oxidation or substitution reactions.
Benzylic Bromination and Cyanide Displacement
An alternative approach involves functionalizing the benzylic methyl group:
- Fischer Esterification of 4-fluoro-3-methylbenzoic acid to form the methyl ester.
- Benzylic Bromination under radical conditions to introduce a bromomethyl group.
- Nucleophilic Displacement of bromine with sodium cyanide to yield the nitrile.
- Hydrolysis of the nitrile under basic conditions to afford the phenylacetic acid.
This route allows precise introduction of the acetic acid side chain while maintaining the fluorine and trifluoromethyl substituents on the aromatic ring.
Halogenation and Organometallic Intermediate Formation
Another method involves halogenation of fluorinated trifluoromethyl aromatics followed by Grignard or organomagnesium intermediate formation:
- Dissolution of 2-fluoro-3-chlorotrifluoromethane in solvents such as dichloromethane or 1,2-dichloroethane.
- Bromination to form a brominated intermediate.
- Reaction with magnesium metal in a second solvent to form the Grignard reagent.
- Subsequent reaction to yield trifluoroacetophenone derivatives, which can be transformed into phenylacetic acids by further functional group manipulation.
Diazonium Salt Formation and Side Chain Introduction
A diazotization approach involves:
- Conversion of fluoroanilines to diazonium salts in acidic media.
- Reaction with vinylidene chloride under controlled temperature to introduce side chains.
- Hydrolysis and further transformations to yield fluoro-substituted phenylacetic acids with high purity (>99% HPLC).
Data Table Summarizing Key Preparation Methods
Research Findings and Industrial Relevance
- The nitration-reduction route is noted for its simplicity and suitability for industrial scale-up due to mild reaction conditions and readily available starting materials.
- The benzylic bromination and cyanide displacement method provides a well-defined pathway to introduce the acetic acid side chain with good regioselectivity and purity, useful in medicinal chemistry applications.
- Organometallic methods involving Grignard reagents allow for versatile functionalization but require stringent anhydrous conditions and careful control of reagents.
- Diazonium salt chemistry offers an alternative route with high purity products and is adaptable for large-scale synthesis, though it involves handling potentially hazardous intermediates.
Scientific Research Applications
Chemistry
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid serves as a building block for synthesizing complex organic molecules. It is particularly valuable in developing fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties that enhance reactivity and stability.
Biology
Research has focused on its potential biological activities, including enzyme inhibition and receptor binding studies. The compound's structure allows it to interact with various molecular targets, modulating their activity through binding interactions. Studies indicate that the trifluoromethyl group enhances binding affinity, which can lead to increased potency in inhibiting specific biological pathways.
Medicine
The compound is being explored for therapeutic properties such as anti-inflammatory, antiviral, and anticancer activities. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 0.1 to 1 µM, indicating potent anti-proliferative activity. Mechanistic studies suggest that it induces apoptosis in cancer cells, evidenced by increased caspase-3 activation.
Industry
In industrial applications, this compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability. Its unique properties make it suitable for creating materials that can withstand harsh environments.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group at position 2 in the target compound distinguishes it from analogs with CF₃ at positions 3 or 3.
Physicochemical Properties
*Inferred from analogs with similar substituents.
Key Observations :
- Trifluoromethyl and fluorine substituents reduce water solubility due to increased hydrophobicity .
- Methyl groups may slightly improve solubility in alcohols or ethers compared to fully fluorinated analogs .
Pharmacological Activity
- MCH1 Receptor Antagonism: Analogs like 4-(trifluoromethyl)phenylacetic acid derivatives (e.g., TPI 1361-17) exhibit inhibitory activity against MCH1 receptors, with IC₅₀ values in the nanomolar range .
- Enzyme Inhibition : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, as seen in Mosher’s reagent derivatives used for chiral analysis .
Limitation: No direct pharmacological data for the target compound is available in the evidence.
Biological Activity
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, with the chemical formula and CAS number 1706439-04-4, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms in its structure can significantly influence its pharmacological properties, including bioavailability, metabolic stability, and interaction with biological targets.
The compound features a unique structure characterized by:
- Fluorine Substituents : Enhancing lipophilicity and potentially altering receptor interactions.
- Aromatic Ring : Contributing to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, which can lead to increased potency in inhibiting specific biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound showed growth inhibition with IC50 values ranging from 0.1 to 1 µM across various tested lines, indicating potent anti-proliferative activity .
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and nuclear condensation observed through flow cytometry .
Toxicological Profile
Although the compound shows promising biological activity, it is essential to consider its safety profile:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), necessitating careful handling in laboratory settings .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.1 - 1 | Anticancer activity |
| 2-Fluoro-3-trifluoromethylphenylacetic acid | Structure | >5 | Lower anticancer efficacy |
| Ubrogepant (FDA-approved) | N/A | 1 - 10 | Migraine treatment |
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Study on Lung Cancer Cells : Treatment with varying concentrations of the compound led to a dose-dependent inhibition of cell growth, with notable morphological changes indicative of apoptosis.
- Leukemia Cell Lines : The compound exhibited significant anti-leukemic effects, with IC50 values lower than those observed for conventional chemotherapeutics.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, and how can reaction yields be optimized?
Answer:
The synthesis of fluorinated phenylacetic acid derivatives typically involves multi-step routes, including halogenation, Friedel-Crafts alkylation, or nucleophilic substitution. For example, similar compounds like 4-trifluoromethylphenylacetic acid are synthesized via hydrolysis of nitriles (e.g., 4-trifluoromethylbenzyl chloride to the corresponding nitrile, followed by acidic hydrolysis to the carboxylic acid) . To optimize yields:
- Use anhydrous conditions for halogenation steps to minimize side reactions.
- Employ catalysts like boron trifluoride etherate in Friedel-Crafts reactions to enhance electrophilic substitution efficiency.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to reduce impurities in downstream steps.
Basic: What analytical techniques are most effective for characterizing this compound, and how should they be validated?
Answer:
Key techniques include:
- NMR Spectroscopy : NMR is critical for distinguishing fluorinated groups (e.g., CF vs. aromatic F). Chemical shifts for CF typically appear near -60 to -70 ppm .
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for separation, coupled with ESI-MS in negative ion mode to detect the deprotonated molecule ([M-H]) .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/F percentages (±0.3% tolerance).
- Validation : Perform spike-and-recovery experiments (≥95% recovery) and replicate analyses (RSD <2%) to confirm method robustness.
Advanced: How can computational methods aid in designing novel derivatives or reaction pathways for this compound?
Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict:
- Reaction Pathways : Transition state modeling for fluorination steps to identify low-energy pathways .
- Electronic Effects : HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles.
- Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction efficiency.
Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation to reduce trial-and-error synthesis .
Advanced: What environmental persistence or degradation products should be considered when studying this compound?
Answer:
Fluorinated acetic acid derivatives are resistant to hydrolysis but may degrade via:
- Photolysis : Under UV light, defluorination can occur, generating intermediates like trifluoroacetate (TFA), which persists in aquatic systems (detected at 50–200 ng/L in rainwater) .
- Microbial Degradation : Limited biodegradation in aerobic conditions; use OECD 301B tests to assess inherent biodegradability.
- Analytical Monitoring : Employ liquid-liquid extraction (LLE) with MTBE followed by GC-MS to detect TFA and other metabolites .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Based on safety data for structurally similar fluorinated acids :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions.
- Exposure Mitigation : In case of skin contact, rinse immediately with 5% sodium bicarbonate solution to neutralize acidity.
- Waste Disposal : Collect fluorinated waste separately and incinerate at >1100°C to prevent TFA release into the environment.
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) for this compound?
Answer:
Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify polymorph transitions.
- Recrystallization : Test solvents like ethanol/water mixtures to isolate pure crystalline forms.
- Cross-Validation : Compare data with high-purity commercial standards (e.g., >99% by HPLC) from reputable suppliers .
Advanced: What strategies can differentiate positional isomers (e.g., 3- vs. 4-fluoro substitution) in this compound’s derivatives?
Answer:
- NMR NOE Experiments : Irradiate the methyl group to observe spatial proximity to fluorine atoms.
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., CCDC deposition for public validation).
- IR Spectroscopy : Compare C-F stretching frequencies (1100–1200 cm); aromatic C-F vibrations differ from aliphatic CF groups .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Exothermic Reactions : Fluorination steps (e.g., using DAST) require controlled addition rates and cooling to prevent runaway reactions.
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective bulk purification.
- Yield Loss : Optimize stoichiometry (e.g., 1.2 eq. of fluorinating agent) and monitor intermediate stability via TLC.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
